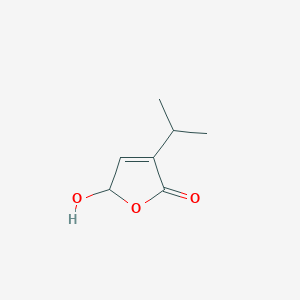
5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one: is a compound that belongs to the class of hydrofuranones. This compound is characterized by a furanone ring with a hydroxyl group at the 5th position and an isopropyl group at the 3rd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis and the development of biologically active substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the condensation reactions of functional derivatives of aliphatic and cyclic compounds. Another promising and environmentally friendly method is the preparation based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of polymer-based sulfonic acid catalysts, such as SMOPEX-101, to facilitate the reaction of furfural with hydrogen peroxide. This method is advantageous due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic and conjugated addition reactions, as well as Diels–Alder reactions.
Common Reagents and Conditions:
Oxidation: Atomic chlorine and oxygen.
Reduction: Hydrogen gas and suitable catalysts.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formic acid, maleic acid, and phosgene.
Reduction: Corresponding reduced hydrofuranones.
Substitution: Functionally substituted hydrofuranones.
Scientific Research Applications
Chemistry: In organic synthesis, 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one is used as a building block for the synthesis of more complex molecules. Its high reactivity makes it a valuable intermediate in the production of various organic compounds .
Biology and Medicine: Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials with specific functional properties .
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group and furanone ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 2(5H)-Furanone
- 5-Hydroxy-2(5H)-furanone
- Substituted hydrofuranones
Comparison: Compared to similar compounds, 5-Hydroxy-3-(propan-2-yl)-2,5-dihydrofuran-2-one is unique due to the presence of both a hydroxyl group and an isopropyl group on the furanone ring. This structural feature enhances its reactivity and potential for forming functionally substituted derivatives .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-hydroxy-4-propan-2-yl-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-4(2)5-3-6(8)10-7(5)9/h3-4,6,8H,1-2H3 |
InChI Key |
DJUCERNDKPHVST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


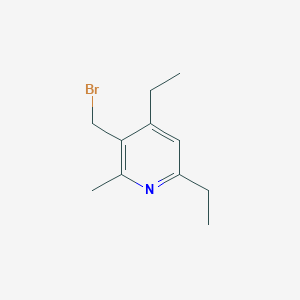
![tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate](/img/structure/B13212363.png)
![2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide](/img/structure/B13212374.png)
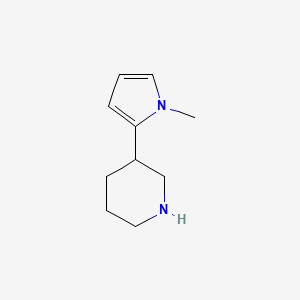
![N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13212389.png)
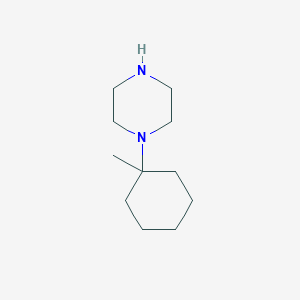
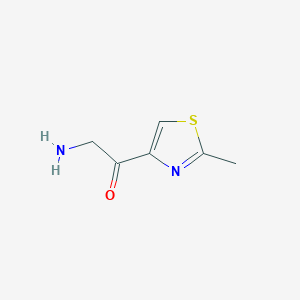
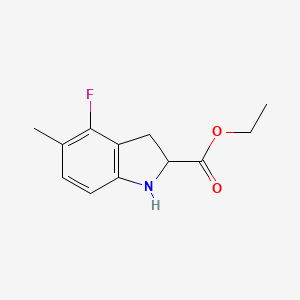

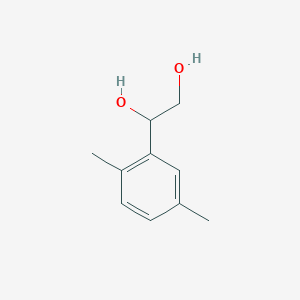
![7-Oxaspiro[5.6]dodec-9-ene](/img/structure/B13212429.png)
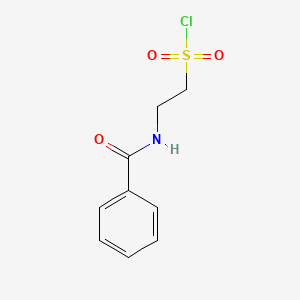
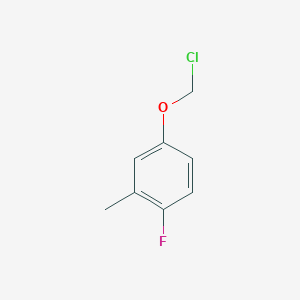
![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13212459.png)
